molecular formula C14H14N2O B3347774 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- CAS No. 143502-37-8

9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-

Cat. No. B3347774
CAS RN: 143502-37-8
M. Wt: 226.27 g/mol
InChI Key: LJQLTQRHIJBENP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-” can be represented by the InChI string: InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-” include a molecular weight of 212.2472 . More specific properties such as melting point, boiling point, solubility, and others were not found in the search results.

Scientific Research Applications

Analytical Methodology in Food Chemistry

A novel method for separating and quantifying a group of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole derivatives, in commercial meat samples has been developed. This method combines supercritical fluid extraction with capillary electrophoresis and fluorescence detection, offering faster and more efficient analysis compared to previous techniques (de Andrés et al., 2010).

Mass Spectrometry for Protein and Oligosaccharide Analysis

Beta-carboline alkaloids, including derivatives of 9H-pyrido[3,4-b]indole, have been found effective as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This method is suitable for analyzing proteins of high molecular mass and cyclic and acyclic oligosaccharides, demonstrating high sensitivity and resolution in both positive and negative modes (Nonami et al., 1998).

Antitumor Activity in Cancer Research

9H-pyrimido[4,5-b]indole-containing compounds, structurally related to 9H-pyrido[3,4-b]indole, have been synthesized and found to exhibit potent inhibitory effects on cell growth in acute leukemia cell lines. These compounds also show significant antitumor activity in specific leukemia and breast cancer models, highlighting their potential in cancer therapy (Zhao et al., 2017).

Electrochemical Studies in Corrosion Science

9H-pyrido[3,4-b]indole derivatives have been studied for their potential as corrosion inhibitors for steel in hydrochloric acid. These compounds exhibit mixed-type inhibition effects, suggesting their utility in corrosion prevention applications (Lebrini et al., 2010).

Pharmaceutical Research for Antidiabetic Agents

Synthesis of novel tryptoline-3-carboxylic acid derivatives, including compoundsderived from 9H-pyrido[3,4-b]indole, has been explored for potential antidiabetic applications. These compounds demonstrated significant antidiabetic activity in animal models, suggesting their promise as novel treatments for diabetes (Choudhary et al., 2011).

Photophysical Studies and Hydrogen-bonded Complexes

Studies on photoinduced proton transfer reactions of harmane, a 9H-pyrido[3,4-b]indole derivative, have revealed interesting photophysical properties. These reactions, involving hydrogen-bonded complexes in specific solvent mixtures, provide insights into the dynamic behavior of these compounds under excited state conditions (Carmona et al., 2002).

Synthesis and Structural Analysis

Efficient synthesis methods for 9H-pyrido[3,4-b]indole derivatives have been developed, demonstrating the versatility of these compounds in chemical synthesis. Crystal structure analysis of these derivatives has further expandedour understanding of their molecular architecture, providing valuable insights for various applications in chemistry and pharmacology (Meesala et al., 2014).

Antioxidant and Cytotoxicity Properties in Food Chemistry

Studies on various 6-methoxytetrahydro-β-carboline derivatives, synthesized via the Maillard reaction, have revealed their moderate antioxidant properties. Investigations of their cytotoxicity properties against non-tumorous cell lines highlight their potential as safer alternatives in food chemistry and pharmaceutical applications (Goh et al., 2015).

Contribution to Understanding Human Diseases

Research on 9H-pyrido[3,4-b]indole derivatives has also contributed to understanding the biochemical mechanisms underlying various human diseases, such as Parkinson's disease and cancer. These studies highlight the importance of these compounds in elucidating disease pathogenesis and developing potential therapeutic strategies (Tang et al., 2012).

properties

IUPAC Name

7-methoxy-1,9-dimethylpyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLTQRHIJBENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333149
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-

CAS RN

143502-37-8
Record name 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143502-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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